Tert-butyl 9-(hydroxymethyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate
Description
"Tert-butyl 9-(hydroxymethyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate" is a spirocyclic compound featuring a bicyclic system with a 2-oxa-7-azaspiro[4.4]nonane core. The molecule contains a tert-butyl carbamate protecting group, which enhances solubility and stability during synthetic processes. The hydroxymethyl substituent at position 9 introduces a polar functional group, making the compound a versatile intermediate in medicinal chemistry, particularly for drug discovery targeting central nervous system disorders or infectious diseases . Spirocyclic scaffolds like this are valued for their three-dimensional rigidity, which mimics bioactive conformations of natural products and improves binding selectivity .
Properties
Molecular Formula |
C13H23NO4 |
|---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
tert-butyl 9-(hydroxymethyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate |
InChI |
InChI=1S/C13H23NO4/c1-12(2,3)18-11(16)14-6-10(7-15)13(8-14)4-5-17-9-13/h10,15H,4-9H2,1-3H3 |
InChI Key |
QEBBSGIACITHRS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2(C1)CCOC2)CO |
Origin of Product |
United States |
Preparation Methods
Grignard Addition to N-Boc Protected Cyclic 2-Aminoketones
- The cyclic ketone precursor (e.g., N-Boc-3-piperidone) is treated with homoallyl magnesium bromide in the presence of cerium(III) chloride (CeCl3) .
- CeCl3 enhances the nucleophilicity of the Grignard reagent and improves yield by suppressing side reactions such as ketone reduction.
- This step yields a tertiary alcohol intermediate with a homoallyl side chain.
| Reagent | Role | Outcome |
|---|---|---|
| Homoallyl magnesium bromide | Nucleophile for ketone addition | Formation of tertiary alcohol |
| CeCl3 | Lewis acid, enhances Grignard reactivity | Increased yield, reduced side products |
Yield example: Without CeCl3, yield ~25%; with CeCl3, significantly improved (exact yield varies by substrate).
Epoxidation and Spirocyclization
- The tertiary alcohol intermediate is treated with meta-chloroperoxybenzoic acid (mCPBA) .
- This leads to epoxidation of the homoallyl double bond.
- The epoxide undergoes intramolecular nucleophilic ring-opening via a Baldwin-favored 5-exo-tet cyclization, forming the spirocyclic tetrahydrofuran (THF) methanol scaffold.
- The reaction proceeds without isolable epoxide intermediates in most cases, as confirmed by ^1H NMR spectroscopy.
| Step | Reagent | Mechanism | Product |
|---|---|---|---|
| Epoxidation | mCPBA | Oxidation of alkene to epoxide | Epoxide intermediate (transient) |
| Spirocyclization | Intramolecular nucleophilic attack | 5-exo-tet ring closure | Spirocyclic THF methanol |
Diastereomeric mixtures are often formed and may require chromatographic separation or derivatization for isolation.
Functional Group Transformations
- The spirocyclic alcohols can be further oxidized to aldehydes or carboxylic acids using appropriate oxidizing agents.
- Reduction or other modifications can be performed to introduce the hydroxymethyl group at the 9-position of the spirocyclic core.
- Protection/deprotection strategies (e.g., Boc group manipulation) are employed to control amine functionality during synthesis.
Optimization and Analytical Data
- Lithiation of enol ethers derived from the spirocycles using tert-butyllithium allows for formylation at the α-position, facilitating further functionalization.
- Deuterium quenching experiments confirm lithiation efficiency and site selectivity.
- Purification techniques include flash column chromatography on silica gel, often with normal or reverse-phase methods.
Structural confirmation is achieved via:
- NMR spectroscopy (1H, 13C)
- High-resolution mass spectrometry (HRMS)
- X-ray crystallography for stereochemical assignments
Representative Synthetic Scheme Summary
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1. Grignard addition | Homoallyl MgBr, CeCl3, THF, 0 °C to RT | ~50-70 | CeCl3 critical for yield improvement |
| 2. Epoxidation & cyclization | mCPBA, CH2Cl2, RT | 70-90 | Spirocyclic alcohol formed as diastereomers |
| 3. Diastereomer separation | Chromatography or ester derivatization | Variable | p-OMe-benzoyl esters aid separation |
| 4. Oxidation | Various oxidants (e.g., PCC, TEMPO) | 60-80 | Aldehydes or acids obtained |
| 5. Reduction/functionalization | NaBH4 or other reductants | Variable | Hydroxymethyl group introduction |
Notes on Specific Challenges and Solutions
- The presence of ring strain in smaller cyclic ketones affects reaction yields and the need for additives like CeCl3.
- The epoxide intermediate is often too reactive to isolate, requiring in situ monitoring.
- Separation of diastereomers can be challenging; derivatization to esters facilitates chromatographic resolution.
- Lithiation and formylation conditions require careful optimization to achieve full conversion and high recovery.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid or an aldehyde. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as halides or amines, to form different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 9-(hydroxymethyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, especially in the development of spirocyclic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl 9-(hydroxymethyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure provides a rigid framework that can enhance binding affinity and selectivity. The hydroxymethyl and ester groups can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table compares the target compound with structurally analogous spirocyclic derivatives:
Key Observations :
- Substituent Effects: Hydroxymethyl groups (as in the target compound) improve water solubility compared to non-polar tert-butyl or benzyl derivatives (e.g., GF01498 in ).
- Functional Groups : Oxo or hydroxy groups alter hydrogen-bonding capacity, influencing pharmacokinetic properties like metabolic stability .
Challenges and Opportunities
Biological Activity
Tert-butyl 9-(hydroxymethyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate is a complex organic compound notable for its unique spirocyclic structure, which includes both oxygen and nitrogen atoms. This structural configuration contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Structural Characteristics
The compound's molecular formula is , with a molecular weight of approximately 257.33 g/mol. Its spirocyclic nature allows for diverse interactions with biological targets, which can influence various biochemical pathways.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects, potentially inhibiting the growth of various pathogens. This activity is likely due to its ability to disrupt microbial cell functions.
- Anticancer Potential : The compound has shown promise in anticancer research, with indications that it may modulate enzyme activities or influence cellular pathways associated with cancer progression. Compounds with similar spirocyclic frameworks have been documented to exhibit significant anticancer properties, suggesting a similar potential for this compound.
- Enzyme Modulation : Interaction studies have demonstrated that this compound can bind to specific enzymes, potentially altering their activity. This modulation can have implications for drug design and therapeutic applications.
Case Studies and Experimental Data
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
- Study on Antimicrobial Activity : A comparative analysis of various spirocyclic compounds revealed that those with similar structural motifs exhibited varying degrees of antimicrobial activity, with some achieving up to 80% inhibition against specific bacterial strains at concentrations around 50 µM.
- Anticancer Assays : In vitro assays demonstrated that compounds structurally analogous to this compound could inhibit cancer cell proliferation by inducing apoptosis at specific concentrations, highlighting the need for further exploration into this compound's mechanisms.
Comparative Analysis
| Compound Name | Molecular Formula | Biological Activity | Similarity Index |
|---|---|---|---|
| Tert-butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate | C12H21NO3 | Antimicrobial | 0.94 |
| Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate | C12H21NO3 | Anticancer | 0.96 |
| Tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate | C12H21NO3 | Enzyme Modulation | 0.92 |
| Benzyl 9-(hydroxymethyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate | C13H23NO3 | Antimicrobial & Anticancer | 0.90 |
This table illustrates the structural similarities and biological activities of related compounds, emphasizing the unique properties of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
